molecular formula C16H24N4O3 B12249145 N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide

N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide

Cat. No.: B12249145
M. Wt: 320.39 g/mol
InChI Key: ZEQLZSWOIKAKCP-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxypyridine moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with a methoxide ion.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Final Coupling Step: The final step involves coupling the piperazine derivative with the methoxypyridine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the piperazine ring provides structural rigidity and enhances binding affinity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-methoxypyridin-3-amine
  • N-(4-(tert-butylamino)phenyl)acetamide
  • tert-Butyl 5-methoxypyridin-3-ylcarbamate

Uniqueness

N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide is unique due to its combination of a methoxypyridine moiety and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

N-tert-butyl-2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]acetamide

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)18-13(21)10-19-7-8-20(15(22)11-19)12-5-6-17-14(9-12)23-4/h5-6,9H,7-8,10-11H2,1-4H3,(H,18,21)

InChI Key

ZEQLZSWOIKAKCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1CCN(C(=O)C1)C2=CC(=NC=C2)OC

Origin of Product

United States

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